

physical and chemical properties of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-methylpyrazino[2,3-b]pyrazine

Cat. No.: B1281954

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-6-methylpyrazino[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Bromo-6-methylpyrazino[2,3-b]pyrazine**. Due to the limited availability of experimental data for this specific compound, this guide also includes hypothesized properties and experimental protocols based on the known characteristics of the broader pyrazino[2,3-b]pyrazine class of molecules. This information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Core Compound Properties

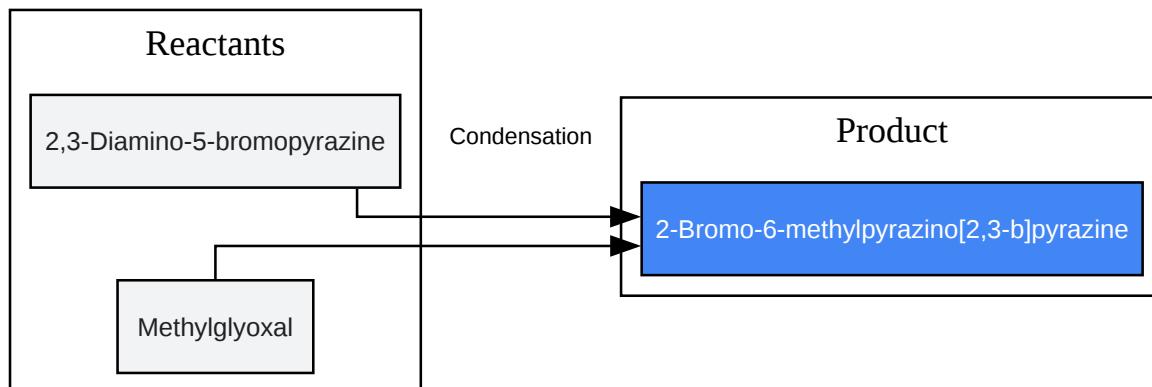
While specific experimental data for **2-Bromo-6-methylpyrazino[2,3-b]pyrazine** is scarce, the following table summarizes its fundamental molecular properties.

Property	Value	Source
CAS Number	91225-51-3	Chemical Supplier Catalogs
Molecular Formula	C ₇ H ₅ BrN ₄	Calculated
Molecular Weight	225.05 g/mol	Calculated
Purity	≥98%	Chemical Supplier Catalogs
Canonical SMILES	CC1=NC2=C(N=C(C=N2)Br)N =C1	-
InChI Key	YVYIJVDABCQHQ-A- UHFFFAOYSA-N	-

Note: Properties such as melting point, boiling point, and solubility have not been experimentally determined in publicly available literature and are therefore not included.

Postulated Physicochemical Characteristics

Based on the structure, the following characteristics can be anticipated:


- Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from white to yellow or brown.
- Solubility: Expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
- Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to light or strong oxidizing agents may lead to degradation. The bromine atom may be susceptible to nucleophilic substitution under certain conditions.

Hypothetical Synthesis Protocol

A plausible synthetic route to **2-Bromo-6-methylpyrazino[2,3-b]pyrazine** can be extrapolated from general methods for synthesizing substituted pyrazino[2,3-b]pyrazines. A common approach involves the condensation of a substituted 2,3-diaminopyrazine with a 1,2-dicarbonyl compound.

Reaction Scheme:

A potential synthesis could involve the reaction of 2,3-diamino-5-bromopyrazine with methylglyoxal.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **2-Bromo-6-methylpyrazino[2,3-b]pyrazine**.

Detailed Steps:

- Reaction Setup: To a solution of 2,3-diamino-5-bromopyrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylglyoxal (1.1 equivalents).
- Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired **2-Bromo-6-methylpyrazino[2,3-b]pyrazine**.

Predicted Spectral Data

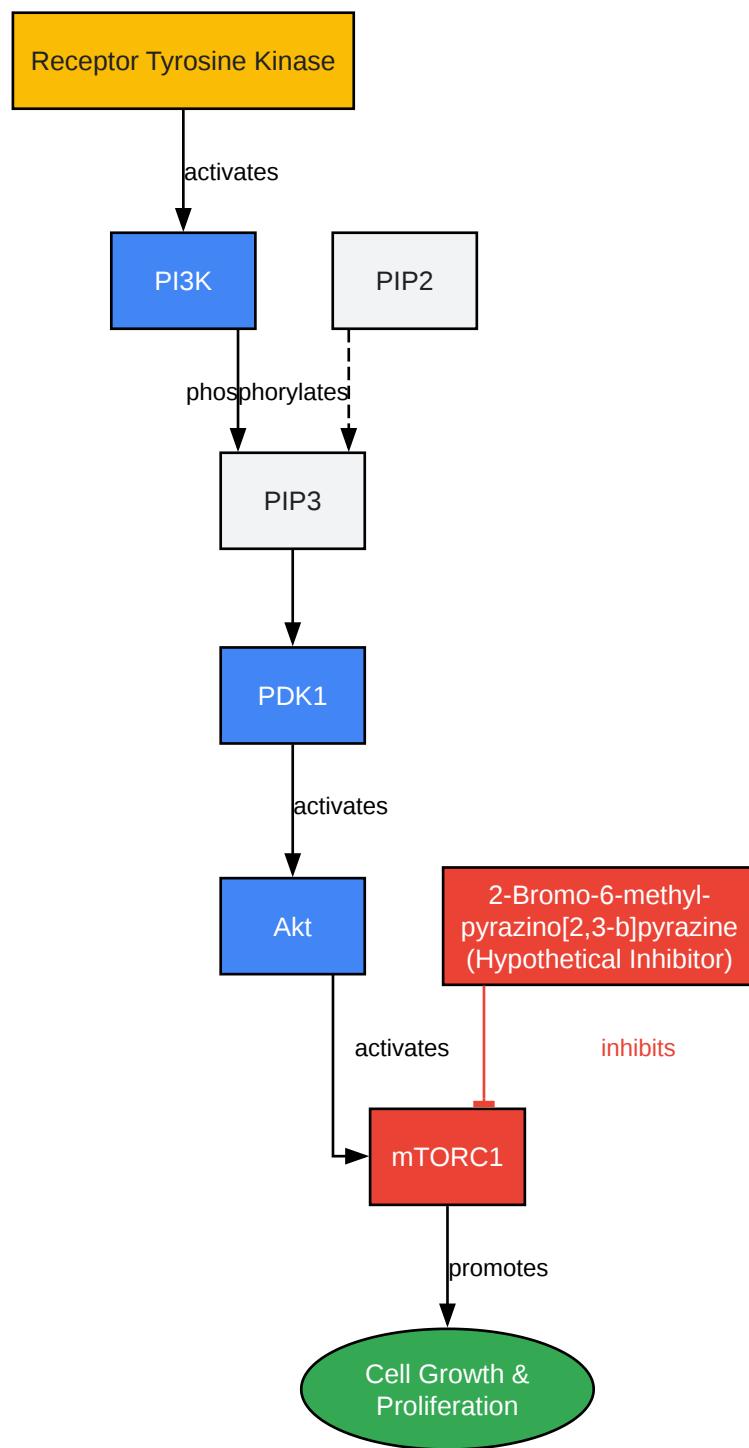
While no experimental spectra are available, the following are predictions for the key spectral features of **2-Bromo-6-methylpyrazino[2,3-b]pyrazine**.

¹H NMR:

- A singlet corresponding to the methyl group (CH_3) protons, likely in the range of δ 2.5-3.0 ppm.
- A singlet for the proton on the pyrazine ring, expected to be in the aromatic region, potentially around δ 8.0-9.0 ppm.
- Another singlet for the remaining proton on the pyrazino[2,3-b]pyrazine core, also in the downfield aromatic region.

¹³C NMR:

- A signal for the methyl carbon (CH_3), likely in the range of δ 20-30 ppm.
- Multiple signals in the aromatic region (δ 120-160 ppm) corresponding to the carbon atoms of the heterocyclic rings. The carbon atom attached to the bromine would be expected to show a characteristic shift.

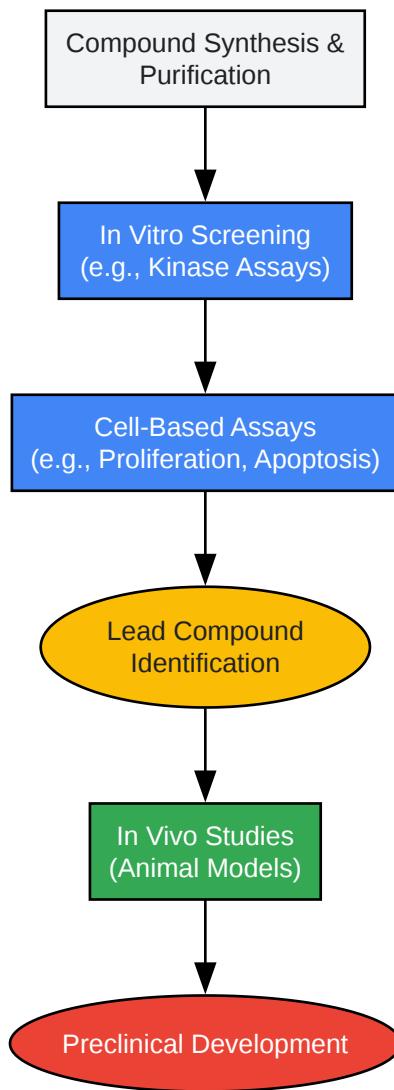

Mass Spectrometry:

- The mass spectrum should show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom.

Potential Biological Activity and Signaling Pathways

The pyrazino[2,3-b]pyrazine scaffold is present in a variety of compounds with demonstrated biological activity. Research on related molecules suggests that **2-Bromo-6-methylpyrazino[2,3-b]pyrazine** could be a candidate for investigation in several therapeutic areas.

Derivatives of the closely related pyrido[2,3-b]pyrazine have been explored for their antibacterial and antiviral properties, as well as for their role as kinase inhibitors. For instance, some pyrazino[2,3-b]pyrazine derivatives have been investigated as inhibitors of the mTOR signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.



[Click to download full resolution via product page](#)

Figure 2: Hypothetical inhibition of the mTOR signaling pathway.

Experimental Workflow for Biological Screening

For researchers interested in evaluating the biological activity of **2-Bromo-6-methylpyrazino[2,3-b]pyrazine**, a general experimental workflow is proposed below.

[Click to download full resolution via product page](#)

Figure 3: General workflow for drug discovery.

This workflow outlines the progression from initial compound synthesis to preclinical development, providing a roadmap for the systematic evaluation of **2-Bromo-6-methylpyrazino[2,3-b]pyrazine** as a potential therapeutic agent.

- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1281954#physical-and-chemical-properties-of-2-bromo-6-methylpyrazino-2-3-b-pyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com